molecular formula C7H13BrO B1444104 4-(Bromomethyl)-4-methyloxane CAS No. 1262410-27-4

4-(Bromomethyl)-4-methyloxane

Cat. No.: B1444104
CAS No.: 1262410-27-4
M. Wt: 193.08 g/mol
InChI Key: CHVXBTYXHHPSCW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-methyloxane is an organic compound that features a bromomethyl group attached to a methyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Bromomethyl)-4-methyloxane typically involves the bromination of a precursor compound. One common method involves the use of sodium bromate and sodium bromide in the presence of a solvent such as methylene dichloride. The reaction is carried out at elevated temperatures, around 50°C, and requires careful control of reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-methyloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4-(Hydroxymethyl)-4-methyloxane, while oxidation can produce this compound derivatives with additional functional groups.

Scientific Research Applications

4-(Bromomethyl)-4-methyloxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-4-methyloxane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-4-methyloxane
  • 4-(Methoxymethyl)-4-methyloxane
  • 4-(Chloromethyl)-4-methyloxane

Uniqueness

4-(Bromomethyl)-4-methyloxane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution reactions compared to its hydroxyl or methoxy counterparts. This increased reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired .

Properties

IUPAC Name

4-(bromomethyl)-4-methyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVXBTYXHHPSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262410-27-4
Record name 4-(bromomethyl)-4-methyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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